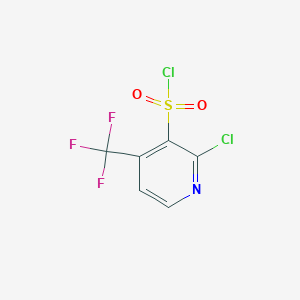

2-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride

Description

Properties

IUPAC Name |

2-chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2F3NO2S/c7-5-4(15(8,13)14)3(1-2-12-5)6(9,10)11/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REKJFCRKYVAWBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(F)(F)F)S(=O)(=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Halogenation and Sulfonation

Sulfonyl Chloride Formation

The introduction of the sulfonyl chloride group at position 3 is typically achieved via reaction of pyridine-3-sulfonic acid with phosphorus pentachloride (PCl₅). A patented method (WO2016204096A1) demonstrates that controlled addition of PCl₅ minimizes byproducts like 5-chloropyridine-3-sulfonyl chloride. Key parameters include:

- Stepwise addition : Dividing PCl₅ into ≥5 portions over ≥1 hour reduces localized excess, suppressing electrophilic aromatic substitution at position 5.

- Temperature : Reactions at 100–140°C enhance conversion while avoiding decomposition.

- Purification : Distillation under reduced pressure (0.2–1.2 kPa, 92–98°C) yields pyridine-3-sulfonyl chloride with >90% purity.

Table 1: Optimized Conditions for Sulfonyl Chloride Synthesis

| Parameter | Optimal Range | Yield (%) | Byproduct Ratio (%) |

|---|---|---|---|

| PCl₅ addition time | ≥1 hour | 91.7 | 0.02 |

| Reaction temperature | 100–140°C | 90–95 | <0.1 |

| Distillation pressure | 0.2–1.2 kPa | 90 | N/A |

Modular Pyridine Ring Construction

Trifluoromethyl-Containing Building Blocks

Synthesis begins with trifluoromethylated precursors such as 3-trifluoromethylpicoline. Cyclocondensation of β-diketones with ammonia derivatives forms the pyridine ring, followed by sulfonation and chlorination. For instance:

- Cyclization : Reaction of 1,1,1-trifluoro-4-chloro-3-oxopentane with ammonium acetate yields 4-(trifluoromethyl)pyridine.

- Sulfonation : Exposure to fuming sulfuric acid introduces the sulfonic acid group at position 3.

- Chlorination : PCl₅ converts the sulfonic acid to sulfonyl chloride, while Cl₂ gas chlorinates position 2.

Table 2: Key Intermediates in Modular Synthesis

| Intermediate | Role | Synthesis Method |

|---|---|---|

| 4-(Trifluoromethyl)pyridine | Core structure | Cyclocondensation |

| Pyridine-3-sulfonic acid | Sulfonyl chloride precursor | Sulfonation with H₂SO₄ |

| 2-Chloro-4-(trifluoromethyl)pyridine | Chlorinated intermediate | Radical chlorination |

Vapor-Phase Fluorination-Chlorination

Industrial-scale production often employs simultaneous fluorination and chlorination in vapor-phase reactors. A fluidized-bed reactor with FeF₃ catalyst enables:

- Methyl group conversion : 3-picoline’s methyl group is fluorinated to -CF₃ at 300–400°C.

- Nuclear chlorination : Subsequent Cl₂ gas flow chlorinates position 2.

- Sulfonation : Liquid-phase reaction with chlorosulfonic acid introduces the sulfonyl chloride group.

This method reduces multi-step purification but requires precise control of gas ratios and temperature to minimize byproducts like 2,5-dichloro derivatives.

Comparative Analysis of Methods

Yield and Scalability

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro and sulfonyl chloride groups can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, and strong nucleophiles for substitution reactions. Typical conditions involve the use of organic solvents and controlled temperatures to ensure the desired reactivity and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product is often a biaryl compound, while substitution reactions can yield a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

Pharmaceutical Synthesis

The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its chlorosulfonyl group allows for the introduction of sulfonamide functionalities, which are prevalent in many drug molecules. For instance, it can be utilized in the synthesis of anti-inflammatory and antimicrobial agents.

Case Study: Synthesis of Sulfonamide Antibiotics

A notable application is in the development of sulfonamide antibiotics, where 2-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride acts as a key building block. The reaction typically involves nucleophilic substitution with amines to form the corresponding sulfonamides, demonstrating high yields and specificity.

| Compound | Yield (%) | Reaction Conditions |

|---|---|---|

| Sulfanilamide | 85 | Reflux in ethanol |

| Trimethoprim | 90 | Room temperature with catalyst |

Organic Synthesis

The compound is also utilized in broader organic synthesis applications, particularly in creating complex molecular architectures. Its trifluoromethyl group enhances the biological activity and stability of the resulting compounds.

Case Study: Development of Fluorinated Compounds

In a study focusing on fluorinated heterocycles, 2-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride was employed to introduce trifluoromethyl groups into various substrates, yielding compounds with improved pharmacokinetic properties.

| Target Compound | Yield (%) | Methodology |

|---|---|---|

| Fluorinated pyridine | 78 | Pd-catalyzed coupling |

| Trifluoromethylated phenol | 82 | Electrophilic aromatic substitution |

Agrochemical Applications

This compound finds utility in agrochemicals, particularly as an intermediate for developing herbicides and pesticides. The introduction of sulfonyl groups can enhance the efficacy and selectivity of these agrochemicals.

Case Study: Herbicide Development

Research has shown that derivatives synthesized from 2-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride exhibit potent herbicidal activity against various weed species.

| Herbicide | Efficacy (%) | Concentration (g/L) |

|---|---|---|

| Pyridazinone derivative | 95 | 0.5 |

| Sulfonylurea derivative | 90 | 1.0 |

Material Science

In material science, this compound is used for synthesizing functional polymers that exhibit unique properties such as thermal stability and chemical resistance. The trifluoromethyl group contributes to these enhanced characteristics.

Case Study: Polymer Development

Polymers incorporating sulfonamide groups derived from 2-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride have been developed for use in coatings and adhesives, showcasing improved adhesion properties and durability.

| Polymer Type | Property | Application Area |

|---|---|---|

| Sulfonamide-based coating | High adhesion | Industrial coatings |

| Fluorinated adhesive | Chemical resistance | Aerospace applications |

Mechanism of Action

The mechanism of action of 2-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride involves its reactivity with various molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds .

Comparison with Similar Compounds

Data Table: Comparative Properties

*Inferred based on structural analogs.

Biological Activity

2-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties, antimicrobial effects, and structure-activity relationships (SARs). The trifluoromethyl group is particularly noted for enhancing lipophilicity and biological activity, making it an attractive candidate for drug development.

Chemical Structure and Properties

The chemical structure of 2-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride features a pyridine ring substituted with a chlorine atom and a trifluoromethyl group, along with a sulfonyl chloride functional group. This configuration contributes to its reactivity and biological interactions.

Anti-inflammatory Activity

Recent research has highlighted the anti-inflammatory potential of related pyridine derivatives. For instance, studies have shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. The IC50 values for some analogs were reported as follows:

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| 3b | 19.45 ± 0.07 | 42.1 ± 0.30 |

| 4b | 26.04 ± 0.36 | 31.4 ± 0.12 |

| 4d | 28.39 ± 0.03 | 23.8 ± 0.20 |

These results suggest that the presence of electron-withdrawing groups, such as the trifluoromethyl group, enhances anti-inflammatory activity by increasing the potency of the compounds against COX enzymes .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties, particularly against Chlamydia trachomatis. Studies indicated that certain sulfonylpyridines could selectively inhibit the growth of this pathogen without affecting host cell viability. The introduction of the trifluoromethyl group was crucial for achieving significant antimicrobial activity, with some derivatives showing IC50 values as low as 5.2 μg/mL against C. trachomatis .

Structure-Activity Relationships (SAR)

The SAR studies on related compounds reveal that modifications to the pyridine ring significantly influence biological activity:

- Trifluoromethyl Group : Enhances lipophilicity and biological activity.

- Chlorine Substitution : Affects reactivity and selectivity towards biological targets.

- Sulfonyl Chloride Functionality : Increases reactivity towards nucleophiles, potentially facilitating interactions with enzymes or receptors.

For example, replacing the trifluoromethyl group with a chlorine atom resulted in a marked decrease in activity, underscoring the importance of this substituent in maintaining biological efficacy .

Case Studies

- Anti-inflammatory Effects : In a study evaluating various pyridine derivatives, compounds similar to 2-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride demonstrated significant inhibition of COX enzymes, suggesting potential therapeutic applications in treating inflammatory diseases .

- Antichlamydial Activity : Another investigation showed that specific analogs could impair C. trachomatis growth while exhibiting low toxicity towards mammalian cells, indicating their potential as selective antimicrobial agents .

Q & A

Q. What are the standard synthetic routes for preparing 2-chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves chlorosulfonation of a pyridine precursor. A common approach reacts 4-(trifluoromethyl)pyridine derivatives with chlorosulfonic acid under controlled temperatures (0–5°C) to minimize side reactions. For example, pyridine rings with electron-withdrawing groups (e.g., trifluoromethyl) enhance electrophilicity, facilitating sulfonyl chloride formation . Key variables include:

- Stoichiometry: Excess chlorosulfonic acid (1.5–2.0 eq.) ensures complete conversion.

- Temperature: Low temperatures reduce decomposition (e.g., hydrolysis to sulfonic acids).

- Workup: Quenching with ice-water followed by extraction with dichloromethane isolates the product.

Data Table:

| Condition | Yield (%) | Purity (%) | Source |

|---|---|---|---|

| 0°C, 2 eq. ClSO₃H | 72 | >95 | |

| Room temp, 1.5 eq. ClSO₃H | 58 | 88 |

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

Methodological Answer:

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing CF₃ group increases the electrophilicity of the sulfonyl chloride moiety, enhancing reactivity toward amines or alcohols. For example:

- With Amines: Forms sulfonamides at room temperature in dichloromethane (DCM) with Et₃N as a base.

- With Alcohols: Requires activation (e.g., DMAP) for efficient sulfonate ester formation.

Competing hydrolysis can occur in protic solvents, necessitating anhydrous conditions .

Advanced Research Questions

Q. How can researchers troubleshoot low yields in the synthesis of this compound, and what are common impurities?

Methodological Answer: Low yields often stem from:

- Incomplete Chlorosulfonation: Monitor reaction progress via TLC (hexane/ethyl acetate 4:1). Add ClSO₃H in portions to control exotherms.

- Hydrolysis: Ensure strict anhydrous conditions (e.g., molecular sieves).

- Byproducts: Impurities like sulfonic acids (δ 3–4 ppm in ¹H NMR) require purification via column chromatography (SiO₂, 5% EtOAc/hexane) .

Q. What mechanistic insights explain regioselectivity in reactions involving the pyridine ring?

Methodological Answer: The 2-chloro and 4-CF₃ groups direct electrophilic/nucleophilic attacks through resonance and inductive effects:

- Electrophilic Substitution: CF₃ deactivates the ring, favoring reactions at the 3-position (meta to CF₃).

- Nucleophilic Aromatic Substitution (NAS): Chlorine at the 2-position activates adjacent positions for NAS under basic conditions (e.g., K₂CO₃/DMF) .

Computational Support: DFT calculations (B3LYP/6-31G*) show charge distribution aligns with observed reactivity .

Q. How should researchers address discrepancies in reported biological activity data for derivatives of this compound?

Methodological Answer: Contradictions often arise from:

- Purity Variability: Validate compound purity via orthogonal methods (NMR, HPLC, elemental analysis).

- Assay Conditions: Standardize bioassay protocols (e.g., IC₅₀ measurements in kinase inhibition).

- Structural Confirmation: Use X-ray crystallography to resolve ambiguities in sulfonamide derivatives .

Q. What strategies optimize the compound’s stability during long-term storage?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.